N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-3-30-17-7-5-4-6-16(17)24-18(28)12-31-21-19-20(22-13-23-21)27(26-25-19)14-8-10-15(29-2)11-9-14/h4-11,13H,3,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZGHINPILLBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a triazolo-pyrimidine core linked to an ethoxyphenyl group via a thioacetamide moiety. The synthesis typically involves multi-step reactions including the formation of the triazole ring and subsequent modifications to introduce the ethoxy and methoxy substituents.
Synthesis Overview
- Step 1 : Synthesis of 4-methoxyphenyl triazole using appropriate precursors.
- Step 2 : Introduction of the ethoxy group through etherification reactions.
- Step 3 : Formation of the thioacetamide linkage via nucleophilic substitution reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazolo-pyrimidine scaffolds. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 1.54 | Induction of apoptosis via caspase activation |
| Compound B | A549 (Lung Cancer) | 3.36 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle regulation and apoptosis pathways .
Antimicrobial Activity
In addition to anticancer properties, related compounds have exhibited antimicrobial activity. For example, certain triazole derivatives have been tested against pathogenic bacteria and fungi, showing promising results in inhibiting growth at low concentrations.
Study 1: Anticancer Evaluation
A study conducted on a series of triazolo-pyrimidine derivatives demonstrated that modifications at the 3-position significantly enhanced their anticancer activity. The compound was evaluated alongside others for its ability to inhibit tumor growth in vitro and in vivo models. Results indicated a dose-dependent response with notable efficacy against MCF-7 cells .
Study 2: Mechanistic Insights
Mechanistic studies utilizing flow cytometry revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributor to its cytotoxic effects .
Comparison with Similar Compounds
3-Substituent Variations
7-Thioacetamide Modifications
- Target Compound : N-(2-ethoxyphenyl) linkage.
- Analog 3 : N-(5-methylisoxazol-3-yl) linkage ().
- Analog 4: N-(2,3-diphenylquinoxalin-6-yl) linkage (). Molecular Weight: ~500–550 g/mol (estimated). Impact: The quinoxaline moiety may enhance intercalation with DNA or RNA, suggesting divergent biological targets compared to the ethoxyphenyl variant .
Physicochemical and Structural Properties
Notes:
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Triazolo-pyrimidine Core Formation : Cyclocondensation of substituted pyrimidines with azides under controlled temperatures (e.g., 60–80°C) to avoid side reactions .
- Thioacetamide Linkage : Thiol-alkylation using mercaptoacetic acid derivatives, with DMF as a solvent and K₂CO₃ as a base to enhance nucleophilicity .
- Critical Parameters :
- Temperature : Excess heat (>100°C) may degrade the triazolo-pyrimidine ring.
- Protecting Groups : Use acetyl or benzyl groups to prevent undesired substitutions during coupling steps .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Key markers include:
- Aromatic protons : δ 7.2–8.1 ppm (split patterns confirm substitution on phenyl rings) .
- Thioacetamide CH₂ : δ 3.8–4.2 ppm (integration confirms sulfide bond formation) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 493.15) .
- IR Spectroscopy : Stretching bands for C=O (~1680 cm⁻¹) and C-S (~680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve regioselectivity in triazolo-pyrimidine synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu-mediated cross-coupling to direct substitutions to the 7-position of the pyrimidine ring .
- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states and reduce byproducts .
- DoE (Design of Experiments) : Apply factorial designs to assess interactions between temperature, catalyst loading, and solvent polarity .
Q. What strategies address contradictions in reported biological activities of triazolo-pyrimidine derivatives?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized cell lines (e.g., HEK293 for kinase inhibition) and include positive controls (e.g., staurosporine for baseline activity) .
- Structural Analog Comparison : Test derivatives with modified ethoxyphenyl or methoxyphenyl groups to isolate structure-activity relationships (SAR) .
- Data Normalization : Report IC₅₀ values relative to internal standards to minimize inter-lab variability .
Q. How can the stability of the thioacetamide linkage be enhanced during derivatization?
- Methodological Answer :
- Oxidation Prevention : Conduct reactions under inert gas (N₂/Ar) and add antioxidants (e.g., BHT) to suppress disulfide formation .
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to avoid acid-catalyzed hydrolysis .
- Alternative Linkers : Explore selenoacetamide or stabilized thiourea analogs for improved hydrolytic resistance .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Testing : Use standardized protocols (e.g., shake-flask method) with HPLC quantification .
- Crystallinity Impact : Compare amorphous vs. crystalline forms via XRPD; amorphous phases often show higher apparent solubility .
- Co-Solvent Systems : Evaluate ternary phase diagrams with PEG-400 or cyclodextrins to resolve discrepancies .
Tables of Key Data
Q. Table 1: NMR Chemical Shifts for Structural Confirmation
| Proton Group | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| 4-Methoxyphenyl (Ar-OCH₃) | 3.78 | Singlet | |
| 2-Ethoxyphenyl (Ar-OCH₂CH₃) | 1.41 | Triplet | |
| Thioacetamide (CH₂-S) | 4.05 | Quartet |
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents degradation |
| Catalyst (Pd/Cu) | 5–10 mol% | Enhances regioselectivity |
| Solvent | DMF/DMSO (1:1) | Stabilizes intermediates |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
